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Compound of Interest

2-Methyl-8-
Compound Name:
quinolinecarboxaldehyde

Cat. No.: B8589487

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental spectroscopic data (NMR, IR, MS) for 2-Methyl-8-
quinolinecarboxaldehyde could not be located in a comprehensive search of publicly
available scientific literature and databases. The following guide provides a detailed analysis
based on closely related and structurally analogous compounds to predict the expected
spectroscopic properties of 2-Methyl-8-quinolinecarboxaldehyde. This information is
intended to serve as a reference for researchers in the field.

Introduction

2-Methyl-8-quinolinecarboxaldehyde is a heterocyclic aromatic compound with potential
applications in medicinal chemistry and materials science. Its structural features, combining a
quinoline nucleus with a reactive aldehyde group, make it an interesting building block for the
synthesis of more complex molecules. A thorough understanding of its spectroscopic properties
is essential for its identification, characterization, and quality control. This guide outlines the
expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)
data for this compound, based on the analysis of analogous structures.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 2-Methyl-8-
quinolinecarboxaldehyde. These predictions are derived from the known data of structurally
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similar compounds, including 2-chloro-3-formyl-8-methylquinoline, various quinoline

carboxaldehydes, 2-methyl-8-hydroxyquinoline, and 2,8-dimethylquinoline.

Table 1: Predicted *H NMR Spectroscopic Data

Chemical Shift ()

Multiplicity Number of Protons  Assignment
pPpm
~2.8 s 3H -CHs
~7.5-7.8 m 3H Aromatic-H
~8.1-8.3 d 1H Aromatic-H
~8.9 d 1H Aromatic-H
~10.5 S 1H -CHO

Table 2: Predicted 3C NMR Spectroscopic Data

Chemical Shift (6) ppm Assignment
~25 -CHs
~120-140 Aromatic C-H
~145-155 Aromatic C (quaternary)
~160 C=N
~193 -CHO
Table 3: Predicted IR Spectroscopic Data
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Wavenumber (cm~?) Intensity Assignment

~3050 Medium Aromatic C-H stretch

~2920 Medium Aliphatic C-H stretch

2820, ~2720 Medium Aldehyde C-H stretch (Fermi
doublet)

~1700 Strong C=0 stretch (aldehyde)

~1600, ~1500 Medium-Strong Aromatic C=C stretch

~830 Strong C-H out-of-plane bend

Table 4: Predicted Mass Spectrometry Data

m/z Relative Intensity Assighment

171 High [M]* (Molecular lon)
170 High [M-H]*

142 Medium [M-CHOJ*

115 Medium [M-CHO-HCN]*

Experimental Protocols

While specific experimental protocols for 2-Methyl-8-quinolinecarboxaldehyde are not

available, the following are general methodologies for the synthesis and spectroscopic

characterization of similar quinoline derivatives.

3.1. Synthesis: Oxidation of 2,8-dimethylquinoline

A common method for the synthesis of quinoline carboxaldehydes is the oxidation of the

corresponding methylquinoline.

e Procedure: To a solution of 2,8-dimethylquinoline in a suitable solvent (e.g., glacial acetic

acid or dioxane), an oxidizing agent such as selenium dioxide (SeOz2) is added. The reaction
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mixture is refluxed for several hours. After completion, the mixture is cooled, and the
precipitated selenium is filtered off. The filtrate is then neutralized with a base (e.g., sodium
bicarbonate solution) and extracted with an organic solvent (e.g., dichloromethane). The
organic layer is dried over anhydrous sodium sulfate and concentrated under reduced
pressure. The crude product can be purified by column chromatography on silica gel.

3.2. Spectroscopic Analysis

 NMR Spectroscopy: *H and 3C NMR spectra would be recorded on a spectrometer
operating at a frequency of 400 MHz or higher. The sample would be dissolved in a
deuterated solvent such as chloroform-d (CDCIs) or dimethyl sulfoxide-de (DMSO-de), with
tetramethylsilane (TMS) used as an internal standard.

» IR Spectroscopy: The IR spectrum would be obtained using a Fourier Transform Infrared
(FTIR) spectrometer. The sample could be analyzed as a KBr pellet or as a thin film on a salt
plate.

o Mass Spectrometry: Mass spectra would be acquired using an electron ionization (El) mass
spectrometer. The sample would be introduced via a direct insertion probe or through a gas
chromatograph.

Visualization of Spectroscopic Workflow and
Fragmentation

Diagram 1: Spectroscopic Analysis Workflow
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2-Methyl-8-quinolinecarboxaldehyde
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Caption: Workflow for the spectroscopic analysis of 2-Methyl-8-quinolinecarboxaldehyde.

Diagram 2: Predicted Mass Spectral Fragmentation
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Caption: Predicted electron ionization mass spectral fragmentation pathway.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data
for 2-Methyl-8-quinolinecarboxaldehyde. While direct experimental data remains elusive in
the surveyed literature, the analysis of structurally related compounds allows for reliable
predictions of its NMR, IR, and MS characteristics. The provided experimental protocols and
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workflow diagrams offer a practical framework for researchers working on the synthesis and
characterization of this and similar quinoline derivatives. Further experimental work is required
to confirm these predicted spectroscopic features.

 To cite this document: BenchChem. [Technical Guide: Spectroscopic Analysis of 2-Methyl-8-
quinolinecarboxaldehyde]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8589487#spectroscopic-data-nmr-ir-ms-of-2-methyl-
8-quinolinecarboxaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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